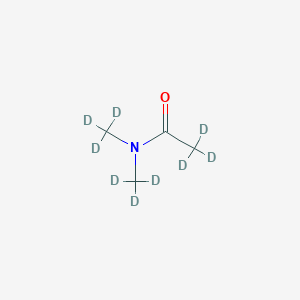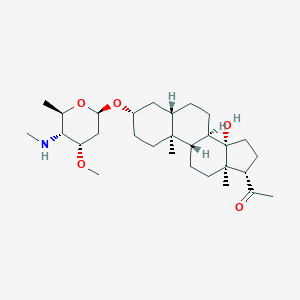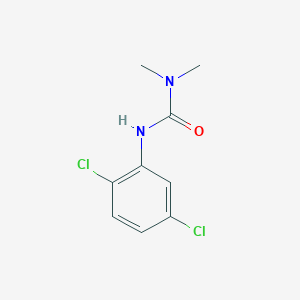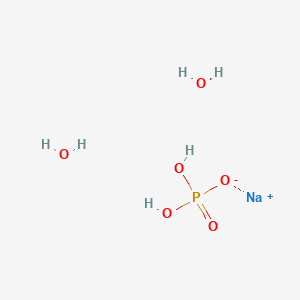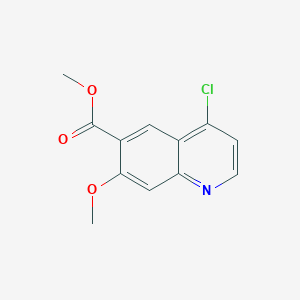
4-Cloro-7-metoxiquinolina-6-carboxilato de metilo
Descripción general
Descripción
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in many pharmaceutical agents, and the introduction of various substituents can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, nitration, reduction, chlorination, and esterification. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps, yielding 85% of the target product . These methods demonstrate the complexity and efficiency of synthesizing chloro- and methoxy-substituted quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with a similar quinoline core, was established by X-ray structural analysis . Additionally, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined to be in an orthorhombic system with space group Fdd2 .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 7-chloro-4-methoxyquinoline was reported to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic compounds . These reactions are crucial for the diversification of the quinoline scaffold and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, and carboxylate groups can affect these properties. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was shown to stabilize the crystal structure of the product . These properties are important for the practical applications of these compounds in chemical synthesis and drug development.
Aplicaciones Científicas De Investigación
Químicos de investigación del cáncer y estándares analíticos
4-Cloro-7-metoxiquinolina-6-carboxilato de metilo: se utiliza en la investigación del cáncer como un estándar químico y un reactivo analítico . Sirve como compuesto de referencia para la calibración de instrumentos analíticos y la validación de resultados experimentales en la investigación del cáncer, asegurando la precisión y la consistencia en los datos.
Moduladores de quinasas
Este compuesto es reconocido por su papel como modulador de quinasas . Las quinasas son enzimas que desempeñan un papel crucial en la transducción de señales y a menudo están implicadas en el desarrollo y la progresión del cáncer. Al modular la actividad de las quinasas, los investigadores pueden estudiar las vías implicadas en el cáncer y potencialmente desarrollar terapias dirigidas.
Moduladores de la señalización de citocinas y factores de crecimiento
También funciona como un modulador de las vías de señalización de citocinas y factores de crecimiento . Estas vías son esenciales para la comunicación celular, el crecimiento y la diferenciación. Las aberraciones en estas vías pueden conducir a diversas enfermedades, incluido el cáncer. Modular estas vías puede proporcionar información sobre los mecanismos de la enfermedad y los enfoques terapéuticos.
Aplicaciones farmacéuticas
El compuesto tiene aplicaciones farmacéuticas, particularmente en el tratamiento de infecciones después de quemaduras . Sus propiedades antimicrobianas lo hacen valioso para prevenir y tratar infecciones en pacientes con quemaduras, lo cual es fundamental para la recuperación y la prevención de complicaciones.
Inhibidores de la tirosina quinasa del receptor del VEGF
This compound: se utiliza en la preparación de naftámidos como inhibidores de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular (VEGF) . El VEGF juega un papel significativo en la angiogénesis, la formación de nuevos vasos sanguíneos, que es un proceso que a menudo es secuestrado por los tumores para garantizar su crecimiento y supervivencia. Inhibir la tirosina quinasa del receptor del VEGF puede interrumpir este proceso y es una estrategia prometedora en la terapia del cáncer.
Síntesis de fármacos antiangiogénicos
Por último, se emplea en la síntesis de nuevos fármacos antiangiogénicos como pazopanib, regorafenib y lenvatinib . Estos fármacos funcionan inhibiendo la formación de nuevos vasos sanguíneos que suministran nutrientes a los tumores, efectivamente matando de hambre las células tumorales e inhibiendo su crecimiento.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .
Pharmacokinetics
It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .
Propiedades
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSGYZATMCUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627292 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205448-66-4 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
